molecular formula C24H22FN3O4S B2387219 N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-96-9

N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2387219
CAS No.: 899941-96-9
M. Wt: 467.52
InChI Key: PGTASRNJSBDVLX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.52. The purity is usually 95%.
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Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. Its complex structure suggests a variety of pharmacological applications, particularly in cancer treatment and other therapeutic areas.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 899941-96-9
Molecular Formula C24H22FN3O4S
Molecular Weight 467.5 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as proteins involved in cell signaling and proliferation. Research indicates that the compound may act as an inhibitor of certain enzymes or pathways that are crucial in cancer progression.

Anticancer Activity

Preliminary studies have shown that N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the growth of tumorigenic cell lines, showing IC50 values comparable to established anticancer agents.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Some studies indicate potential antimicrobial effects against certain bacterial strains, suggesting a broader therapeutic application.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxicity of N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on various cancer cell lines revealed:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values of 15 µM for MCF7, 12 µM for HeLa, and 18 µM for A549, indicating potent cytotoxicity.

Study 2: Mechanistic Study on Apoptosis

A mechanistic study focused on the apoptotic pathways activated by the compound showed:

  • Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed post-treatment.
  • Bcl-2 Modulation : A significant decrease in Bcl-xL expression was noted, supporting the induction of apoptosis.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-14-8-9-15(11-18(14)25)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)32-22(21)23(30)28(24)12-16-5-4-10-31-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTASRNJSBDVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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